molecular formula C21H24FN5O2 B2512756 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1208509-30-1

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2512756
CAS No.: 1208509-30-1
M. Wt: 397.454
InChI Key: WTMUWJARXAJKQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24FN5O2 and its molecular weight is 397.454. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study conducted by Kumar et al. (2012) synthesized a series of compounds structurally related to (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone. These compounds were tested for antimicrobial activity, and many showed good results comparable to standard drugs like ciprofloxacin and fluconazole. Interestingly, compounds with a methoxy group exhibited high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Structural Characterization and Synthesis

Research by Kariuki et al. (2021) focused on the synthesis and structural characterization of compounds similar to the one . They synthesized isomorphous structures and analyzed them using single-crystal diffraction, demonstrating the molecular conformation and stability (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antiproliferative Activity

A study by Prasad et al. (2018) synthesized and evaluated a compound closely related to this compound for antiproliferative activity. The molecular structure of the compound was characterized using various spectral analyses, and its potential as an antiproliferative agent was investigated (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Role in Crystal Packing

Sharma et al. (2019) conducted a study on the crystal packing of derivatives of 1,2,4-oxadiazole, closely related to the compound . Their research explored the functional role of non-covalent interactions in supramolecular architectures, providing insights into the stability and interactions of such compounds (Sharma, Mohan, Gangwar, & Chopra, 2019).

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-13(2)19-23-24-20(29-19)15-8-10-27(11-9-15)21(28)18-12-17(25-26(18)3)14-4-6-16(22)7-5-14/h4-7,12-13,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMUWJARXAJKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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